molecular formula C14H23NO4 B2800728 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid CAS No. 247089-12-9

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid

Cat. No. B2800728
M. Wt: 269.341
InChI Key: OHJIGVFPIGCIDA-UHFFFAOYSA-N
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Description

The compound “2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid” is a chemical compound with the molecular formula C14H23NO4 . It is also known by other names such as 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonane-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Bifunctional Compounds

    A study describes the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid. This compound is useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Method for Synthesis

    Another research developed a four-step method for the synthesis of a similar compound, N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester (Slavinskaya et al., 1996).

  • Enantioselective Synthesis

    Research on enantioselective synthesis of proline scaffolds, including the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, highlights its significance in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

Chemical Reaction and Molecular Structure Studies

  • Study of Chemical Reactions

    A study explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, contributing to the understanding of reactions involving compounds with an active methylene group (Moskalenko & Boev, 2012).

  • Synthesis of Spirocyclic Compounds

    Research on the synthesis of a spirocyclic oxetane-fused benzimidazole described new methods involving 2-oxa-7-azaspiro[3.5]nonane, demonstrating the versatility of these compounds in chemical synthesis (Gurry, McArdle & Aldabbagh, 2015).

  • Supramolecular Arrangements

    A study focused on the preparation of cyclohexane-5-spirohydantoin derivatives, including compounds related to 2-azaspiro[3.5]nonane, providing insights into the relationship between molecular and crystal structure (Graus et al., 2010).

  • Synthesis of Amino Acids

    Research on the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including ornitine and GABA analogues, expanded the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko & Komarov, 2010).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(10(15)11(16)17)7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIGVFPIGCIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid

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